EG01377 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

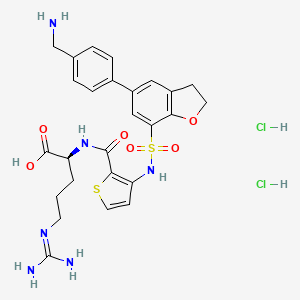

(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);2*1H/t20-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFLTIBQQSYBQT-FJSYBICCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32Cl2N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EG01377 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in diverse signaling pathways crucial to tumorigenesis, angiogenesis, and immune regulation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of EG01377, detailing its effects on key signaling cascades, summarizing quantitative data from pivotal studies, and providing detailed protocols for the essential experiments used to characterize its activity.

Core Mechanism of Action: Selective NRP1 Antagonism

EG01377 acts as a selective antagonist of Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[2][4] EG01377's inhibitory activity is specific to NRP1, with no significant effect on the closely related NRP2.[4][5] By binding to NRP1, EG01377 effectively blocks the interaction of NRP1 with its ligands, thereby modulating downstream signaling pathways that are critical for cancer progression.

Modulation of Key Signaling Pathways

Inhibition of the VEGF/VEGFR2 Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a cornerstone of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to the primary receptor, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This enhanced binding potentiates VEGFR2 autophosphorylation and subsequent downstream signaling.

EG01377 disrupts the VEGF/VEGFR2 signaling axis by preventing the interaction between VEGF-A and NRP1.[1][2] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][3] The inhibition of this pathway results in significant anti-angiogenic effects, including decreased endothelial cell migration, proliferation, and tube formation.[1][2]

Modulation of TGF-β Signaling in Regulatory T cells

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine with a crucial role in immune suppression within the tumor microenvironment. Regulatory T cells (Tregs) are a key source of TGF-β, which helps to dampen anti-tumor immune responses. NRP1 is expressed on Tregs and is implicated in their function and survival.

EG01377 has been shown to block the production of TGF-β by NRP1-positive Tregs.[3][4] This reduction in TGF-β can help to alleviate the immunosuppressive environment of the tumor, potentially enhancing the efficacy of immunotherapies.

Quantitative Data Summary

The following tables summarize the key quantitative data for EG01377 dihydrochloride from in vitro and in vivo studies.

Table 1: In Vitro Activity of EG01377

| Parameter | Target/Assay | Value | Reference |

| Binding Affinity (Kd) | Neuropilin-1 (NRP1) | 1.32 µM | [1][2][3] |

| IC50 | NRP1-a1 | 609 nM | [1][2][3] |

| IC50 | NRP1-b1 | 609 nM | [1][2][3] |

| IC50 | VEGF-A stimulated VEGFR2 phosphorylation | 30 µM | [1] |

| Effective Concentration | Inhibition of HUVEC migration | 30 µM | [1][3] |

| Effective Concentration | Reduction of TGF-β production by Tregs | 500 nM | [1][3] |

Table 2: In Vivo Pharmacokinetics of EG01377

| Parameter | Animal Model | Dosage | Value | Reference |

| Half-life (T1/2) | Mice | 2 mg/kg (i.v.) | 4.29 h | [1][2] |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of EG01377.

VEGFR2 Phosphorylation Assay (Western Blot)

This protocol describes the assessment of EG01377's ability to inhibit VEGF-A-stimulated VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Serum-free medium

-

This compound

-

Recombinant human VEGF-A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16 hours.

-

Inhibitor Treatment: Pre-incubate the serum-starved cells with varying concentrations of EG01377 (e.g., 3, 10, 30 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.

-

VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total VEGFR2 for normalization.

-

Quantify band intensities using densitometry software.

-

Endothelial Cell Migration Assay (Transwell)

This protocol outlines a method to assess the effect of EG01377 on VEGF-A-induced chemotaxis of HUVECs using a Boyden chamber assay.

Materials:

-

HUVECs

-

Serum-free endothelial basal medium (EBM)

-

Recombinant human VEGF-A

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Cell Preparation: Resuspend HUVECs in serum-free EBM.

-

Assay Setup:

-

In the bottom chamber of the Transwell plate, add serum-free EBM containing either vehicle control, 25 ng/mL VEGF-A, 30 µM EG01377, or a combination of VEGF-A and EG01377.

-

Place the Transwell inserts into the wells.

-

Seed 2 x 10^5 HUVECs in serum-free EBM into the top chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

In Vitro Angiogenesis Assay (Tube Formation)

This assay evaluates the ability of EG01377 to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Cell Treatment: Resuspend HUVECs in endothelial cell growth medium containing either vehicle control or 30 µM EG01377.

-

Cell Seeding: Seed the treated HUVECs onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Visualization and Quantification:

-

Visualize the tube-like structures using a phase-contrast microscope.

-

For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.

-

Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.

-

Regulatory T cell (Treg) TGF-β Production Assay

This protocol details a method to measure the effect of EG01377 on TGF-β production by isolated Tregs.

Materials:

-

Purified NRP1+ regulatory T cells (Tregs)

-

Tumor-conditioned medium (TCM)

-

This compound

-

TGF-β ELISA kit

Procedure:

-

Treg Isolation: Isolate NRP1+ Tregs from a relevant source (e.g., mouse spleen) using cell sorting or magnetic bead separation.

-

Cell Treatment: Culture the isolated Tregs in the presence of tumor-conditioned medium with either vehicle control or 500 nM EG01377 for 2 hours.

-

Supernatant Collection: After incubation, centrifuge the cell suspension and collect the supernatant.

-

TGF-β Quantification: Measure the concentration of TGF-β in the collected supernatants using a commercially available TGF-β ELISA kit, following the manufacturer's instructions.

Conclusion

This compound is a selective and potent inhibitor of Neuropilin-1 with a dual mechanism of action that targets both tumor angiogenesis and immune suppression. By inhibiting the VEGF/VEGFR2 pathway, it exerts significant anti-angiogenic effects. Concurrently, its ability to reduce TGF-β production by regulatory T cells suggests its potential to modulate the tumor immune microenvironment. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of EG01377.

References

EG01377 Dihydrochloride: A Technical Whitepaper on a Novel Neuropilin-1 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neuropilin-1 (NRP-1) has emerged as a critical multifaceted receptor involved in angiogenesis, neuronal guidance, and immune regulation, making it an attractive target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of EG01377 dihydrochloride, a potent, selective, and bioavailable small-molecule inhibitor of NRP-1. We detail its mechanism of action, summarize its binding affinity and functional potency, outline key experimental protocols for its evaluation, and visualize its impact on cellular signaling pathways.

Introduction to Neuropilin-1 (NRP-1) and EG01377

Neuropilin-1 (NRP-1) is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including class 3 semaphorins and key isoforms of Vascular Endothelial Growth Factor (VEGF), notably VEGF-A.[1][2] By forming a complex with VEGF Receptor 2 (VEGFR2), NRP-1 significantly enhances VEGF-A-mediated signaling, a cornerstone of physiological and pathological angiogenesis.[3][4] Beyond its role in vascular development, NRP-1 is expressed on immune cells, such as regulatory T-cells (Tregs), where it promotes their function and survival, contributing to an immunosuppressive tumor microenvironment.[5][6][7]

EG01377 is a small-molecule antagonist designed to selectively inhibit the interaction between ligands and NRP-1.[5][8][9] Developed from the earlier compound EG00229, EG01377 demonstrates sub-micromolar potency, favorable pharmacokinetic properties, and a multi-pronged mechanism of action, combining anti-angiogenic, anti-migratory, anti-tumor, and immunomodulatory effects.[5][8][10] Its ability to block VEGF-A signaling and modulate Treg activity makes it a promising candidate for further preclinical and clinical investigation.[5][7]

Chemical and Physical Properties

EG01377 is an arginine-based compound developed through structure-based drug design.[5][11]

| Property | Value |

| IUPAC Name | (3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |

| Molecular Formula | C26H30N6O6S2 |

| Molecular Weight | 586.68 g/mol [11] |

| CAS Number | 2227996-00-9 (free base)[11][12] |

| Form | Dihydrochloride salt[13] |

Mechanism of Action

EG01377 exerts its biological effects by directly binding to NRP-1 and competitively inhibiting the binding of its key ligands, most notably VEGF-A. This blockade disrupts downstream signaling cascades critical for tumor progression.

Inhibition of Angiogenic Signaling

By preventing the VEGF-A/NRP-1 interaction, EG01377 attenuates the formation of the NRP-1/VEGFR2 signaling complex.[3] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical activation step for downstream pathways that promote endothelial cell proliferation, migration, and tube formation.[8][12] Key inhibited pathways include those involving ERK, AKT, SRC, and p38 MAPK.[3][14]

Immunomodulation of Regulatory T-cells (Tregs)

NRP-1 is also a receptor for Transforming Growth Factor Beta (TGF-β), and its expression on Tregs is linked to their stability and immunosuppressive function.[2][5] EG01377 has been shown to block the production of TGF-β by NRP-1-positive Tregs, suggesting a role in reversing immune suppression within the tumor microenvironment.[5][6][12] This action could potentially enhance anti-tumor immune responses, a mechanism synergistic with checkpoint inhibitors.[7][15]

Quantitative Data Summary

The efficacy and properties of EG01377 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity and Potency

| Parameter | Target | Value | Assay Method |

| Kd | NRP1-b1 | 1.32 µM | Isothermal Calorimetry[6][12][13] |

| IC50 | NRP1-a1 | 609 nM | VEGF-A Binding Assay[6][12][13] |

| IC50 | NRP1-b1 | 609 nM | VEGF-A Binding Assay[6][12][13] |

| IC50 | p-VEGFR2 | ~30 µM | Western Blot (HUVECs)[12][13] |

| Binding Affinity | NRP-2 | No detectable binding | -[5][8] |

Table 2: In Vitro Functional Assay Data

| Assay | Cell Type | Treatment | Result |

| Tube Formation | HUVEC Co-culture | 30 µM EG01377 + VEGF-A | ≈41% reduction in branch points≈50% reduction in network area≈40% reduction in network length[5][8] |

| Cell Migration | HUVECs | 30 µM EG01377 + VEGF-A | Significant reduction in migration[8][12] |

| Wound Closure | HUVECs | 30 µM EG01377 | Delayed VEGF-induced closure[6][12] |

| Spheroid Outgrowth | A375P Melanoma | 30 µM EG01377 + VEGF-A | Reduced spheroid invasion[8][12] |

| TGF-β Production | Mouse Tregs | 500 nM EG01377 | Blocked glioma-conditioned media-induced production[5][12] |

Table 3: In Vivo Pharmacokinetic Parameters

| Species | Dose & Route | Half-life (T½) | Key Finding |

| BALB/c Mice | 2 mg/kg (IV) | 4.29 hours | Sufficient for once-daily dosing[6][8][12] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize EG01377.

VEGF-R2/KDR Phosphorylation Assay

This assay quantifies the inhibitory effect of EG01377 on the initial step of the VEGF signaling cascade.

-

Objective: To measure the level of VEGF-A-induced tyrosine phosphorylation of VEGFR2 in the presence of EG01377.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence.

-

Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of EG01377 (e.g., 3-30 µM) for 30 minutes.[12][13]

-

Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[8]

-

Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.

-

Analysis: Band intensities are quantified, and the ratio of p-VEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition.

-

HUVEC Transwell Migration Assay

This assay assesses the impact of EG01377 on the chemotactic response of endothelial cells to VEGF-A.[8]

-

Objective: To determine if EG01377 can inhibit VEGF-A-induced directional migration of HUVECs.

-

Methodology:

-

Setup: A transwell insert (e.g., 8 µm pore size) is placed in a well of a culture plate.

-

Chemoattractant: The bottom chamber is filled with serum-free media containing VEGF-A (chemoattractant) and/or EG01377.[8]

-

Cell Seeding: HUVECs (e.g., 2 x 10^5 cells) are seeded into the top chamber in serum-free media.[8]

-

Incubation: The plate is incubated for several hours to allow cell migration through the porous membrane towards the chemoattractant.

-

Cell Removal: Non-migrated cells on the top surface of the membrane are removed with a cotton swab.

-

Fixation & Staining: Migrated cells on the bottom surface are fixed and stained (e.g., with Crystal Violet).

-

Analysis: The number of migrated cells is counted under a microscope in several fields of view to determine the average migration.

-

Endothelial Tube Formation (Angiogenesis) Assay

This assay models the formation of capillary-like structures, a key step in angiogenesis.

-

Objective: To evaluate the effect of EG01377 on the ability of endothelial cells to form tubular networks.

-

Methodology (Organotypic Co-culture Model): [8]

-

Co-culture: HUVECs are cultured with human dermal fibroblasts (HDFs). The fibroblasts secrete an extracellular matrix, creating a 3D environment.[8]

-

Treatment: The co-culture is treated with VEGF-A to stimulate angiogenesis, in the presence or absence of EG01377 (e.g., 30 µM).[5]

-

Incubation: The culture is maintained for several days (e.g., 4-7 days) to allow for network formation.[5][12]

-

Immunostaining: Cultures are fixed and stained for an endothelial marker, such as Von Willebrand Factor (VWF), to visualize the tubular networks.[5][8]

-

Analysis: Images are captured and analyzed using software to quantify key angiogenic parameters: total network length, network area, and the number of branch points.[5][12]

-

References

- 1. pnas.org [pnas.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Neuropilin Regulation of Angiogenesis, Arteriogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropilin-1 Participates in Wound Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous blockade of programmed death 1 and vascular endothelial growth factor receptor 2 (VEGFR2) induces synergistic anti-tumour effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of EG01377 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a key cell surface co-receptor involved in a multitude of physiological and pathological processes including angiogenesis, neuronal guidance, and immune regulation. This document provides a comprehensive technical guide on the biological activity of EG01377, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on critical signaling pathways. The evidence presented underscores the potential of EG01377 as a valuable research tool and a promising candidate for therapeutic development in oncology and other diseases.

Introduction

Neuropilin-1 (NRP1) has emerged as a significant target in drug discovery due to its multifaceted role in promoting tumor growth, angiogenesis, and immune evasion. EG01377 dihydrochloride is a bioavailable antagonist of NRP1, designed to selectively inhibit the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] By disrupting this interaction, EG01377 exerts anti-angiogenic, anti-migratory, and anti-tumor effects.[3][4] This whitepaper delves into the core biological activities of EG01377, providing a detailed resource for researchers in the field.

Quantitative Biological Data

The biological efficacy of EG01377 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory and pharmacokinetic parameters of the compound.

Table 1: In Vitro Inhibitory Activity of EG01377

| Parameter | Target | Value | Description |

| Kd | Neuropilin-1 (NRP1) | 1.32 μM | Dissociation constant, indicating binding affinity.[3][4] |

| IC50 | NRP1-a1 | 609 nM | Half-maximal inhibitory concentration for NRP1 isoform a1.[3][4] |

| IC50 | NRP1-b1 | 609 nM | Half-maximal inhibitory concentration for NRP1 isoform b1.[3][4] |

| IC50 | VEGF-A stimulated VEGFR2/KDR phosphorylation | 30 μM | Concentration required to inhibit VEGF-A-induced phosphorylation of its receptor by 50%.[3][5] |

Table 2: In Vivo Pharmacokinetic Profile of EG01377

| Parameter | Value | Animal Model | Administration Route |

| Half-life (T1/2) | 4.29 h | BALB/c female mice | Intravenous (i.v.) at 2 mg/kg[3][5] |

Mechanism of Action and Signaling Pathways

EG01377 exerts its biological effects primarily by inhibiting the binding of VEGF-A to the b1 domain of NRP1.[1] This allosteric inhibition prevents the formation of the VEGF-A/NRP1/VEGFR2 ternary complex, thereby attenuating downstream signaling cascades that are crucial for angiogenesis and cell migration. Furthermore, EG01377 has been shown to modulate the immune response by blocking the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[2][6]

Inhibition of VEGF-A/NRP1 Signaling

The binding of VEGF-A to NRP1 enhances its subsequent interaction with VEGFR2, leading to receptor dimerization and autophosphorylation. This initiates a signaling cascade involving key pathways such as PI3K/Akt and PLCγ/ERK, which promote endothelial cell proliferation, migration, and survival.[7] EG01377 disrupts the initial step of this process.

Caption: EG01377 inhibits the VEGF-A/NRP1 signaling pathway.

Modulation of TGF-β Production in Tregs

NRP1 is expressed on regulatory T-cells and plays a role in their function and survival.[6] EG01377 has been observed to block the production of TGF-β by NRP1-positive Tregs, suggesting a role in modulating the immunosuppressive tumor microenvironment.[2][6]

Caption: EG01377 modulates TGF-β production in regulatory T-cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of EG01377.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is used to determine the binding affinity (Kd) of EG01377 to NRP1.

-

Instrumentation: Biacore 4000 instrument.

-

Chip: CM5 sensor chip.

-

Immobilization: Recombinant human NRP1-b1 is immobilized on the sensor chip surface.

-

Running Buffer: PBS containing 0.05% surfactant P20.

-

Analyte: EG01377 is injected at various concentrations over the immobilized NRP1-b1 surface.

-

Data Analysis: The binding response is measured in response units (RU). The dissociation constant (Kd) is calculated from the association and dissociation rates.[2][8]

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Inhibition of VEGF-A Stimulated VEGFR2 Phosphorylation

This assay determines the functional inhibition of VEGF-A signaling by EG01377.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

HUVECs are grown to confluence and serum-starved for 16 hours.

-

Cells are pre-incubated with varying concentrations of EG01377 (e.g., 3, 10, 30 μM) or vehicle control (0.1% DMSO) for 30 minutes.

-

Cells are then stimulated with VEGF-A (1 ng/mL) for 10 minutes.

-

Cell lysates are prepared and subjected to Western blotting.

-

Blots are probed with antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

-

-

Analysis: The ratio of pVEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.[2][8]

HUVEC Migration Assay

This experiment assesses the effect of EG01377 on endothelial cell migration.

-

Procedure:

-

HUVECs are seeded in the upper chamber of a Transwell insert.

-

The lower chamber contains media with VEGF-A as a chemoattractant.

-

EG01377 (e.g., 30 μM) is added to the upper chamber with the cells.

-

After a suitable incubation period, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted.[3]

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures and is used to evaluate the anti-angiogenic properties of EG01377.

-

Procedure:

-

HUVECs are seeded on a basement membrane matrix (e.g., Matrigel).

-

Cells are treated with VEGF-A in the presence or absence of EG01377 (e.g., 30 μM).

-

After incubation, the formation of tube-like networks is observed and quantified by measuring parameters such as network area, length, and branching points.[3][4]

-

Summary and Future Directions

This compound is a well-characterized, selective inhibitor of NRP1 with demonstrated anti-angiogenic, anti-migratory, and anti-tumor activities. Its ability to disrupt VEGF-A signaling and modulate the immune microenvironment makes it a compelling molecule for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of EG01377 in various disease models. Future studies should focus on in vivo efficacy in different cancer models, potential combination therapies, and further elucidation of its immunomodulatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Antiangiogenic Properties of EG01377 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiangiogenic effects of EG01377 dihydrochloride (B599025), a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers in oncology and vascular biology.

Core Mechanism of Action

EG01377 dihydrochloride exerts its antiangiogenic effects by selectively targeting Neuropilin-1 (NRP1), a cell-surface coreceptor essential for both vascular and neuronal development.[1] NRP1 is implicated in the immune response to tumors and plays a crucial role in tumor angiogenesis by modulating the signaling of Vascular Endothelial Growth Factor A (VEGF-A).[1][2] EG01377 was developed from a previously identified compound, EG00229, with its design informed by X-ray crystal structures.[1][2][3][4] The compound binds to the arginine-binding site on the NRP1-b1 domain, thereby inhibiting the interaction between NRP1 and VEGF-A.[3] This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the antiangiogenic and related activities of this compound from various in vitro and ex vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/System | Reference |

| Kd | 1.32 µM | NRP1 | [6] |

| IC50 | 609 nM | NRP1-a1 and NRP1-b1 | [6] |

| IC50 | 30 µM | VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR | [6] |

Table 2: In Vitro Antiangiogenic Activity

| Assay | Concentration | Effect | Reference |

| HUVEC Migration (Transwell) | 30 µM | Significant reduction in VEGF-A induced migration | [1][6] |

| HUVEC Wound Closure | 30 µM | Delay in VEGF-induced wound closure over 5 days | [6] |

| Endothelial Tube Formation | 30 µM | ≈50% reduction in network area, ≈40% reduction in network length, ≈41% reduction in branch points | [1][2] |

| VEGF-R2/KDR Phosphorylation | 30 µM | 50% inhibition of VEGF-A stimulated phosphorylation | [1][2] |

| Aortic Ring Sprouting | 30 µM | Reduction in VEGF-induced angiogenesis over 7 days | [2][6] |

Table 3: Antitumor and Immunomodulatory Effects

| Assay | Cell Line/System | Concentration | Duration | Effect | Reference |

| Spheroid Outgrowth | A375P (Malignant Melanoma) | 30 µM | 7 days | Reduction in VEGF-A induced invasion | [1][6] |

| TGF-β Production | Nrp1+ Regulatory T-cells (Tregs) | 500 nM | 2 hours | Blockade of tumor cell-derived factor-induced TGF-β production | [1][6] |

| Clone Formation | PC-3 and DU-145 (Prostate Cancer) | 20, 40, 80 µM | 14 days | Concentration-dependent attenuation of clone formation | [6] |

Signaling Pathways

EG01377's primary mechanism involves the disruption of the VEGF-A/NRP1 signaling axis, which subsequently impacts VEGFR2 signaling. The following diagram illustrates this pathway.

Caption: EG01377 inhibits VEGF-A binding to NRP1, disrupting VEGFR2 phosphorylation and downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on descriptions from the cited literature.[1][2][7]

HUVEC Transwell Migration Assay

Objective: To assess the effect of EG01377 on the chemotactic migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant (VEGF-A).

Methodology:

-

HUVECs are seeded in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.

-

The lower chamber contains a serum-free medium supplemented with one of the following:

-

Vehicle control (e.g., 0.1% DMSO)

-

VEGF-A (e.g., 25 ng/mL) as a chemoattractant

-

EG01377 (30 µM)

-

A combination of VEGF-A and EG01377 (30 µM)

-

-

Cells are incubated for a defined period (e.g., 4-24 hours) to allow migration through the porous membrane.

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is quantified by counting under a microscope in several random fields.

Caption: Workflow for the HUVEC Transwell Migration Assay.

Endothelial-Fibroblast Coculture Tube Formation Assay

Objective: To model in vitro angiogenesis by assessing the ability of HUVECs to form capillary-like structures when cocultured with fibroblasts.

Methodology:

-

Human Dermal Fibroblasts (HDFs) are seeded in a multi-well plate and allowed to grow to confluence, secreting an extracellular matrix.

-

HUVECs are then seeded on top of the fibroblast layer.

-

The coculture is maintained in a medium supplemented with the test agents:

-

Vehicle control

-

VEGF-A

-

VEGF-A + EG01377 (30 µM)

-

-

The culture is maintained for several days (e.g., 4 days) to allow for the formation of tubular networks.

-

At the end of the incubation, the cells are fixed and immunostained for an endothelial marker, such as Von Willebrand Factor (VWF).

-

The tubular networks are imaged using fluorescence microscopy.

-

Angiogenesis is quantified by measuring parameters such as total network area, total network length, and the number of branch points using image analysis software.

Mouse Aortic Ring Assay

Objective: To provide an ex vivo assessment of angiogenesis, where vessel sprouting occurs from a segment of an intact blood vessel.

Methodology:

-

The thoracic aorta is excised from a mouse.

-

The surrounding adventitial tissue is carefully removed, and the aorta is sectioned into rings of approximately 1 mm in length.

-

Each aortic ring is embedded in a collagen gel matrix within a well of a culture plate.

-

The rings are cultured in a serum-free medium supplemented with the test agents (e.g., VEGF-A, VEGF-A + EG01377).

-

The outgrowth of new microvessels from the rings is monitored and imaged daily for approximately one week.

-

The extent of angiogenic sprouting can be quantified by measuring the area or length of the vessel outgrowths.

Conclusion

This compound is a well-characterized NRP1 antagonist with potent antiangiogenic properties. It effectively inhibits key steps in the angiogenic cascade, including endothelial cell migration and tube formation, by blocking the VEGF-A/NRP1 interaction and subsequent signaling. The compound also demonstrates antitumor and immunomodulatory effects, highlighting its potential as a multifaceted therapeutic agent in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of EG01377 and other NRP1-targeting therapies.

References

- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of EG01377 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface receptor implicated in tumor angiogenesis, cell migration, and immune regulation. This technical guide provides a comprehensive overview of the antitumor properties of EG01377, consolidating key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting NRP1 in oncology.

Core Mechanism of Action: Neuropilin-1 Inhibition

EG01377 exerts its antitumor effects by selectively binding to NRP1, thereby disrupting the interaction between NRP1 and its various ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-beta (TGF-β). This inhibition leads to a multi-pronged attack on tumor progression by impeding angiogenesis, reducing tumor cell migration and invasion, and modulating the immunosuppressive tumor microenvironment.

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of EG01377 dihydrochloride in various preclinical models.

Table 1: Binding Affinity and In Vitro Inhibitory Concentrations

| Parameter | Value | Cell Line/System | Reference |

| Kd (NRP1) | 1.32 µM | N/A | [1] |

| IC50 (NRP1-a1) | 609 nM | N/A | [1] |

| IC50 (NRP1-b1) | 609 nM | N/A | [1] |

| IC50 (VEGF-A stimulated VEGF-R2/KDR phosphorylation) | 30 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |

Table 2: In Vitro Cellular Effects

| Assay | Cell Line | EG01377 Concentration | Duration | Effect | Reference |

| HUVEC Migration | HUVECs | 30 µM | - | Significant reduction in VEGF-A induced migration | [1] |

| Wound Closure | HUVECs | 30 µM | 5 days | Delay in VEGF-induced wound closure | [1] |

| Tube Formation | HUVECs | 30 µM | - | Reduced network area, length, and branching points | [1] |

| Angiogenesis | HUVECs | 30 µM | 7 days | Reduced VEGF-induced angiogenesis | [1] |

| Spheroid Outgrowth | A375P (Malignant Melanoma) | 30 µM | 7 days | Reduced VEGF-A induced spheroid outgrowth | [1] |

| TGF-β Production | Nrp1+ Regulatory T-cells (Tregs) | 500 nM | 2 hours | Blocked production of TGF-β | [1] |

| Clone Formation | PC-3 and DU-145 (Prostate Cancer) | 20, 40, 80 µM | 14 days | Significant attenuation of clone formation | [1] |

Table 3: In Vivo Pharmacokinetics

| Animal Model | Dose | Administration | Half-life (T1/2) | Reference |

| 6-8 week-old BALB/c female mice | 2 mg/kg | Intravenous (i.v.) | 4.29 hours | [1] |

Signaling Pathways

EG01377's mechanism of action involves the modulation of key signaling pathways that are crucial for tumor growth and survival.

Inhibition of VEGF/NRP1 Signaling

By binding to NRP1, EG01377 prevents the binding of VEGF-A, a critical growth factor for angiogenesis. This disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.

Modulation of TGF-β Signaling in Regulatory T-cells

EG01377 has been shown to block the production of TGF-β by NRP1-positive regulatory T-cells (Tregs). TGF-β is a potent immunosuppressive cytokine that helps tumors evade the immune system. By reducing TGF-β levels in the tumor microenvironment, EG01377 may enhance the anti-tumor immune response.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for VEGF-R2/KDR Phosphorylation

This protocol describes the procedure to assess the inhibitory effect of EG01377 on VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Recombinant human VEGF-A

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with varying concentrations of EG01377 (e.g., 3, 10, 30 µM) for 30 minutes.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection system.

-

Strip the membrane and re-probe with anti-VEGFR2 and anti-β-actin antibodies for total protein and loading control, respectively.

-

HUVEC Migration Assay (Wound Healing Assay)

This protocol details the assessment of EG01377's effect on VEGF-A-induced HUVEC migration.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium with 10% FBS

-

Culture-Inserts (e.g., from Ibidi) or a p200 pipette tip

-

This compound

-

Recombinant human VEGF-A

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed HUVECs into a 24-well plate and allow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Gently scratch the monolayer with a sterile p200 pipette tip to create a uniform cell-free gap.

-

Alternatively, use culture-inserts to create a defined gap.

-

-

Treatment:

-

Wash the wells with PBS to remove detached cells.

-

Add fresh serum-free medium containing VEGF-A (e.g., 50 ng/mL) and different concentrations of EG01377 (e.g., 30 µM) or vehicle control.

-

-

Image Acquisition and Analysis:

-

Capture images of the "wound" at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial area.

-

A375P Malignant Melanoma Spheroid Invasion Assay

This protocol describes a 3D in vitro model to evaluate the inhibitory effect of EG01377 on tumor cell invasion.

Materials:

-

A375P malignant melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well round-bottom ultra-low attachment plates

-

Matrigel or Collagen I

-

This compound

-

Recombinant human VEGF-A

-

Microscope with a camera

Procedure:

-

Spheroid Formation:

-

Coat the wells of a 96-well round-bottom plate with a thin layer of agarose to prevent cell attachment.

-

Seed A375P cells at a density of 2,000-5,000 cells per well in complete medium.

-

Centrifuge the plate at low speed to facilitate cell aggregation.

-

Incubate for 48-72 hours to allow the formation of compact spheroids.

-

-

Embedding and Treatment:

-

Carefully transfer the spheroids to a new plate containing a layer of solidified Matrigel or Collagen I.

-

Overlay the spheroids with a mixture of Matrigel/Collagen I and medium containing VEGF-A (e.g., 50 ng/mL) and EG01377 (e.g., 30 µM) or vehicle control.

-

Allow the gel to solidify.

-

-

Invasion Analysis:

-

Incubate the plate for several days (e.g., up to 7 days).

-

Capture images of the spheroids at regular intervals.

-

Measure the area of invasion, which is the total area covered by the spheroid and the invading cells, using image analysis software.

-

Quantify the extent of invasion by subtracting the initial spheroid area from the final area.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of EG01377 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line (e.g., PC-3 prostate cancer cells)

-

Matrigel

-

This compound

-

Vehicle solution for injection (e.g., saline, DMSO/Cremophor/saline mixture)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the EG01377 solution in the appropriate vehicle.

-

Administer EG01377 or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal or intravenous injections). The dosage will need to be optimized based on tolerability and efficacy studies.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Conclusion

This compound demonstrates significant antitumor properties through its selective inhibition of NRP1. Its ability to interfere with key oncogenic processes, including angiogenesis, cell migration, and immune suppression, positions it as a promising therapeutic candidate for a range of cancers. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation into the full potential of EG01377 as a novel cancer therapy.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and research objectives. Always adhere to institutional and national guidelines for animal and laboratory research.

References

The Effect of EG01377 Dihydrochloride on Transforming Growth Factor-Beta (TGF-β) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Growth Factor-Beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix synthesis. Its dysregulation is a hallmark of numerous pathologies, most notably in promoting fibrosis and creating an immunosuppressive tumor microenvironment. Consequently, molecules that can modulate TGF-β production are of significant interest in drug development. This technical guide provides an in-depth analysis of EG01377 dihydrochloride, a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1). It details the mechanism by which EG01377 inhibits TGF-β production, presents key quantitative data, outlines experimental protocols for assessing its activity, and illustrates the relevant biological pathways and workflows.

Introduction to this compound

EG01377 is a bioavailable small molecule identified as a selective inhibitor of Neuropilin-1 (NRP1), a transmembrane co-receptor involved in diverse signaling pathways, including those of Vascular Endothelial Growth Factor (VEGF) and TGF-β.[1][2][3] NRP1 is implicated in angiogenesis, tumor progression, and immune response regulation.[4][5] Notably, NRP1 is expressed on several immune cell types, including regulatory T-cells (Tregs), where it is crucial for their function and survival.[2][6] EG01377's ability to antagonize NRP1 allows it to exert antiangiogenic, antimigratory, and antitumor effects.[1][5] A key aspect of its immunomodulatory activity is its capacity to reduce the production of TGF-β by Tregs, thereby mitigating immunosuppression within the tumor microenvironment.[4][6][7]

Mechanism of Action: NRP1 Antagonism and TGF-β Inhibition

EG01377 exerts its effect on TGF-β production primarily by blocking its receptor, NRP1. NRP1 acts as a co-receptor for TGF-β1, enhancing its signaling.[6] In the context of the tumor microenvironment, factors secreted by cancer cells, such as those in glioma-conditioned medium (GCM), can stimulate NRP1-expressing (Nrp1+) Tregs to increase their production of TGF-β.[4][6] This elevated TGF-β level contributes to an immunosuppressive shield that protects the tumor from host immune responses.

EG01377 directly binds to NRP1, preventing the binding of its ligands and subsequent downstream signaling.[7] Research has shown that pretreatment of Nrp1+ Tregs with EG01377 effectively blocks the GCM-induced increase in TGF-β production.[5][6] This inhibition is believed to interfere with the canonical TGF-β signaling pathway involving SMAD3/AKT.[1][2][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. EG01377 - Immunomart [immunomart.com]

- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

chemical structure of EG01377 dihydrochloride

An In-Depth Technical Guide to EG01377 Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of the chemical and biological properties of EG01377 dihydrochloride, a potent and selective inhibitor of neuropilin-1 (NRP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1.

Chemical Structure and Properties

This compound is a small molecule antagonist of NRP1. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride[1] |

| CAS Number | 2749438-61-5[1][2][3][4] |

| Molecular Formula | C26H32Cl2N6O6S2[1][2][3][4] |

| SMILES | C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N--INVALID-LINK--C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl[1] |

| InChI | InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);2*1H/t20-;;/m0../s1[1] |

| InChIKey | ZYFLTIBQQSYBQT-FJSYBICCSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 659.60 g/mol [1][2][3][4] |

| Appearance | White to off-white solid[2] |

| Purity | ≥98%[4] |

| Hydrogen Bond Donor Count | 8[1] |

| Hydrogen Bond Acceptor Count | 10[1] |

| Rotatable Bond Count | 12[1] |

Biological Activity

EG01377 is a selective inhibitor of NRP1, a co-receptor involved in various signaling pathways crucial for angiogenesis, tumor progression, and immune regulation.[5] It demonstrates antiangiogenic, antimigratory, and antitumor effects.[2][4][6][7]

Table 3: In Vitro Biological Activity of EG01377

| Parameter | Value | Target/System |

| Binding Affinity (Kd) | 1.32 μM | NRP1-b1[2][4][5] |

| IC50 (NRP1 Inhibition) | 609 nM | NRP1-a1 and NRP1-b1[2][4][5] |

| IC50 (VEGF-R2/KDR Phosphorylation) | 30 μM | VEGF-A stimulated HUVECs[2][3] |

Table 4: In Vivo Pharmacokinetic Profile of EG01377

| Parameter | Value | Animal Model |

| Half-life (T1/2) | 4.29 hours | 6-8 week-old BALB/c female mice (2 mg/kg, i.v.)[2][3] |

Signaling Pathways

EG01377 exerts its biological effects by modulating key signaling pathways. As a direct inhibitor of NRP1, it interferes with the binding of vascular endothelial growth factor (VEGF-A), which subsequently attenuates the activation of its primary signaling receptor, VEGFR2. This disruption leads to downstream antiangiogenic effects. Furthermore, EG01377 has been shown to impact the EGFR/AKT/mTOR pathway in cancer cells and modulate the production of TGF-β in regulatory T-cells (Tregs), highlighting its immunomodulatory potential.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound, based on published literature.

Western Blot Analysis of VEGF-R2/KDR Phosphorylation

This protocol describes the method to assess the inhibitory effect of EG01377 on VEGF-A-stimulated phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence in standard growth medium.

-

Serum-starve the cells for 16 hours with a medium containing 0.5% serum.

-

Pre-incubate the cells for 30 minutes with EG01377 (e.g., at 3, 10, and 30 μM) or vehicle control (0.1% DMSO).[8]

-

Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes.[8] A non-stimulated control group should be included.

-

-

Lysate Preparation and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-VEGF-R2 and total VEGF-R2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

In Vivo Pharmacokinetic Study

This protocol outlines a method for determining the pharmacokinetic profile of EG01377 in mice.

-

Animal Model and Dosing:

-

Blood Sampling:

-

Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Process blood to plasma by centrifugation.

-

-

Sample Analysis:

-

Extract EG01377 from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of EG01377 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis software.

-

NRP1 Binding Assay

This protocol describes a solid-phase binding assay to determine the binding affinity of EG01377 to NRP1.

-

Plate Preparation:

-

Coat a 96-well high-binding plate with recombinant human Neuropilin-1-Fc fusion protein (e.g., 200 ng per well) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to minimize non-specific binding.

-

-

Binding Reaction:

-

Prepare serial dilutions of EG01377 in binding buffer.

-

In a separate plate or tubes, pre-incubate a constant concentration of a biotinylated ligand that binds to NRP1 (e.g., VEGF-A165) with the serially diluted EG01377 for 1 hour at room temperature.

-

Transfer the ligand-inhibitor mixtures to the NRP1-coated plate.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

-

Detection and Analysis:

-

Wash the plate to remove unbound components.

-

Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

-

Wash the plate again.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

-

Stop the reaction with a stop solution (e.g., 1M H2SO4).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Plot the absorbance against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Kd value.

-

References

- 1. mdpi.com [mdpi.com]

- 2. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. targetmol.cn [targetmol.cn]

- 6. Neuropilin-1 is a receptor for transforming growth factor beta-1, activates its latent form, and promotes regulatory T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

EG01377 Dihydrochloride: A Technical Guide for Researchers

CAS Number: 2749438-61-5[1][2][3]

Introduction: EG01377 dihydrochloride (B599025) is a potent, selective, and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1).[1][4] As a key co-receptor in the Vascular Endothelial Growth Factor (VEGF) signaling pathway, NRP1 is a critical target in oncology and other angiogenesis-dependent diseases. EG01377 has demonstrated significant antiangiogenic, antimigratory, and antitumor properties in preclinical studies.[1][4] This technical guide provides a comprehensive overview of EG01377 dihydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Compound Properties

| Property | Value |

| CAS Number | 2749438-61-5 |

| Molecular Formula | C26H32Cl2N6O6S2 |

| Molecular Weight | 659.60 g/mol |

| Target | Neuropilin-1 (NRP1) |

| Binding Affinity (Kd) | 1.32 µM for NRP1-b1 |

| IC50 | 609 nM for both NRP1-a1 and NRP1-b1 |

| In Vivo Half-life | 4.29 hours in mice (at 2 mg/kg, intravenous administration)[4] |

Mechanism of Action and Signaling Pathway

EG01377 exerts its biological effects by selectively inhibiting Neuropilin-1 (NRP1), a transmembrane co-receptor crucial for both vascular and neuronal development.[1] It shows remarkable selectivity for NRP1 over the closely related NRP2.[1] The primary mechanism of action involves the disruption of the VEGF-A/VEGFR2 signaling axis, a cornerstone of tumor angiogenesis.

In this pathway, VEGF-A binds to both VEGFR2 and its co-receptor NRP1 on the surface of endothelial cells. The formation of this ternary complex enhances VEGFR2 signaling, leading to downstream activation of pro-angiogenic processes such as endothelial cell proliferation, migration, and tube formation. EG01377 competitively inhibits the binding of VEGF-A to NRP1, thereby attenuating the potentiation of VEGFR2 signaling.[1] A key downstream effect of this inhibition is the reduction of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][4]

Furthermore, EG01377 has been shown to modulate the tumor microenvironment by impacting immune cells. Specifically, it can block the production of Transforming Growth Factor-beta (TGFβ) in NRP1-positive regulatory T-cells (Tregs), suggesting a role in reversing immune suppression within tumors.[1]

VEGF/VEGFR2 Signaling Pathway and Inhibition by EG01377

Caption: EG01377 inhibits the VEGF/VEGFR2 pathway by blocking VEGF-A binding to NRP1.

Key Experimental Data

| Experiment | Cell Type | Conditions | Result |

| VEGF-R2/KDR Phosphorylation Assay | HUVECs | 3-30 µM EG01377, 30 min pre-incubation | 50% inhibition of VEGF-A stimulated phosphorylation at 30 µM[1] |

| HUVEC Migration Assay (Transwell) | HUVECs | 30 µM EG01377 | Significant reduction in VEGF-A induced cell migration[4] |

| Wound Closure Assay | HUVECs | 30 µM EG01377, 5 days | Delayed VEGF-induced wound closure[4] |

| Endothelial Tube Formation | HUVECs | 30 µM EG01377 | Reduction in network area, length, and branching points[4] |

| Aortic Ring Assay | Mouse | 30 µM EG01377, 7 days | Reduction in VEGF-induced angiogenesis[4] |

| Melanoma Spheroid Outgrowth | A375P | 30 µM EG01377, 7 days, with VEGF-A | Reduction in spheroid outgrowth[4] |

| TGFβ Production in Tregs | Mouse | 500 nM EG01377, 2 hours | Blocks TGFβ production in the presence of tumor-derived factors[4] |

Experimental Protocols

VEGF-R2/KDR Tyrosine Phosphorylation Assay

This assay measures the ability of EG01377 to inhibit the VEGF-A-induced autophosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs to confluence in a 6-well plate.

-

Serum Starvation: Serum-starve the cells with medium containing 0.5% serum for 16 hours.

-

Inhibitor Pre-incubation: Pre-incubate the cells for 30 minutes with medium containing EG01377 (e.g., 3, 10, and 30 µM) or 0.1% DMSO as a vehicle control.

-

VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes. A non-stimulated control should also be included.

-

Cell Lysis: Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. Use an appropriate loading control like GAPDH or β-actin.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Analysis: Quantify band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.

HUVEC Transwell Migration Assay

This assay assesses the effect of EG01377 on the chemotactic migration of HUVECs towards a VEGF-A gradient.

Methodology:

-

Chamber Setup: Use a 24-well plate with cell culture inserts (e.g., 8 µm pore size).

-

Chemoattractant: Add serum-free medium containing 25 ng/mL VEGF-A to the lower chamber. Include controls with medium alone, EG01377 alone, and a combination of VEGF-A and EG01377.

-

Cell Seeding: Plate 2 x 10^5 HUVECs in serum-free medium into the upper chamber of the inserts.

-

Incubation: Incubate for 4-6 hours at 37°C in a humidified incubator.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Analysis: Count the number of migrated cells in several fields of view under a microscope.

Ex Vivo Mouse Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving sprouting of new vessels from an existing blood vessel.

Methodology:

-

Aorta Excision: Excise the thoracic aorta from a mouse and transfer it to a sterile, cold PBS solution.

-

Ring Preparation: Clean the aorta of surrounding fatty tissue and slice it into 1 mm thick rings.

-

Embedding: Embed each aortic ring in a collagen matrix or Matrigel in a 48-well plate and allow it to polymerize.

-

Treatment: Add endothelial cell growth medium supplemented with VEGF-A and the desired concentration of EG01377 (e.g., 30 µM) or vehicle control.

-

Incubation: Culture the rings for 7-10 days, replacing the medium every 2-3 days.

-

Analysis: Quantify the extent of microvessel sprouting from the aortic rings using light microscopy. The number and length of sprouts can be measured.

In Vivo Tumor Xenograft Study (Representative Protocol)

While specific in vivo efficacy studies for EG01377 are not extensively published, a standard xenograft model can be employed to evaluate its antitumor activity.

Methodology:

-

Cell Preparation: Culture a suitable cancer cell line (e.g., A375P melanoma) and harvest cells during the logarithmic growth phase.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.

-

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions regularly with calipers and calculate tumor volume.

-

Treatment: Randomize mice into treatment groups (e.g., vehicle control, EG01377). Administer EG01377 via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule.

-

Efficacy Evaluation: Monitor tumor growth and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further analyzed by histology or immunohistochemistry.

Experimental Workflow for In Vivo Xenograft Study

Caption: A representative workflow for evaluating the in vivo efficacy of EG01377.

Conclusion

This compound is a promising Neuropilin-1 inhibitor with a well-defined mechanism of action and demonstrated in vitro and ex vivo antiangiogenic and antitumor effects.[1] Its favorable pharmacokinetic profile suggests its potential for in vivo applications.[4] This guide provides the foundational technical information and experimental protocols for researchers and drug development professionals to further investigate the therapeutic potential of EG01377. Future in vivo efficacy studies are warranted to fully establish its profile as a potential cancer therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1 | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of EG01377 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a key cell surface receptor implicated in angiogenesis, tumor progression, and immune regulation. This document provides a comprehensive in vitro characterization of EG01377, summarizing its binding affinity, inhibitory activity, and functional effects on various cellular processes. Detailed methodologies for key experiments are outlined, and relevant signaling pathways are visualized to offer a complete technical guide for researchers in oncology and drug discovery.

Introduction

Neuropilin-1 (NRP1) is a non-tyrosine kinase co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β). Its overexpression is associated with tumor growth, angiogenesis, and immune evasion, making it an attractive target for cancer therapy. EG01377 dihydrochloride has emerged as a valuable tool for investigating the biological functions of NRP1 and as a potential therapeutic agent. This paper details the in vitro pharmacological profile of EG01377.

Quantitative Analysis of In Vitro Activity

The inhibitory activity and binding affinity of EG01377 have been quantified across various assays, demonstrating its potency and selectivity for NRP1.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | 1.32 μM | NRP1-b1 | [1][2][3][4] |

| IC50 | 609 nM | NRP1-a1 | [1][2][3][4] |

| IC50 | 609 nM | NRP1-b1 | [1][2][3][4] |

| IC50 | 30 μM | VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in HUVECs | [2][5] |

| Selectivity | No effect on NRP2 | Not Applicable | [3][4] |

Signaling Pathways and Mechanism of Action

EG01377 exerts its biological effects by directly inhibiting NRP1, which in turn modulates downstream signaling pathways critical for angiogenesis and immune response.

Inhibition of VEGF Signaling

EG01377 inhibits the binding of VEGF-A to NRP1, a co-receptor for VEGF receptor 2 (VEGFR2). This disruption attenuates VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical step in the activation of downstream angiogenic signaling.[1][2]

Modulation of TGF-β Signaling in Regulatory T-Cells

EG01377 has been shown to block the production of TGF-β by NRP1-positive regulatory T-cells (Tregs).[1][2] This suggests an immunomodulatory role for the compound, potentially reversing Treg-mediated immunosuppression within the tumor microenvironment.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the functional effects of EG01377.

General Experimental Workflow

A general workflow for the in vitro characterization of EG01377 involves a series of assays to determine its effects on cell viability, migration, and angiogenesis.

Cell Migration and Wound Healing Assays

These assays assess the impact of EG01377 on the migratory capacity of endothelial cells, a key process in angiogenesis.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]

-

Methodology:

-

HUVECs are cultured to form a confluent monolayer.

-

A "wound" is created by scratching the monolayer with a sterile pipette tip.

-

Cells are treated with EG01377 (e.g., 30 μM) in the presence of a chemoattractant such as VEGFA.[1][2]

-

The closure of the wound is monitored and imaged at regular intervals (e.g., over 5 days).[1][2]

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

-

-

Key Finding: EG01377 (30 μM) significantly reduces HUVEC cell migration in response to VEGFA and delays VEGF-induced wound closure.[1][2]

Tube Formation Assay

This assay models the formation of capillary-like structures, a hallmark of angiogenesis.

-

Cell Line: HUVECs.

-

Methodology:

-

A layer of extracellular matrix gel (e.g., Matrigel) is prepared in a multi-well plate.

-

HUVECs are seeded onto the gel in the presence of EG01377 (e.g., 30 μM) and pro-angiogenic factors like VEGFA.[1][2]

-

The formation of tube-like networks is observed and imaged after a defined incubation period (e.g., several hours to days).

-

The extent of tube formation is quantified by measuring parameters such as network area, length, and branching points.

-

-

Key Finding: EG01377 (30 μM) reduces the network area, length, and number of branching points in tube formation assays.[1][2]

Spheroid Outgrowth Assay